molecular formula C12H23BrO2 B15307853 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane

1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane

Cat. No.: B15307853
M. Wt: 279.21 g/mol
InChI Key: SPTVTPLWGDZGKM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a bromomethyl group, a methoxypropan-2-yloxy group, and a methyl group attached to a cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the cyclohexane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Methoxypropan-2-yloxy Group: This step involves the reaction of the bromomethyl group with 1-methoxypropan-2-ol under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or alcohols, while oxidation may produce ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-((1-methoxypropan-2-yl)oxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-((1-methoxyethoxy)-4-methylcyclohexane: Similar structure but with a different ether linkage.

    1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.

Properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

1-(bromomethyl)-1-(1-methoxypropan-2-yloxy)-4-methylcyclohexane

InChI

InChI=1S/C12H23BrO2/c1-10-4-6-12(9-13,7-5-10)15-11(2)8-14-3/h10-11H,4-9H2,1-3H3

InChI Key

SPTVTPLWGDZGKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC(C)COC

Origin of Product

United States

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